Fmoc-D-Dbu(N3)-OH
Description
Evolution of Non-Proteinogenic Amino Acids as Building Blocks
While the 22 proteinogenic amino acids form the basis of natural proteins, the world of amino acids is far more extensive. wikipedia.org Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code, offer a vast and diverse chemical space for molecular design. wikipedia.orgnih.gov There are over 800 naturally occurring NPAAs, and thousands more have been synthesized in the laboratory. wikipedia.orgnih.gov The incorporation of NPAAs into peptide chains can fundamentally alter the properties of the resulting molecule, improving stability, potency, and bioavailability. nih.gov Initially, the use of NPAAs was a niche area, but with the development of sophisticated synthetic methods, they have become indispensable tools in drug discovery and materials science. nih.govnih.gov These "unnatural" amino acids can be created through various chemical and biocatalytic methods, often involving modifications to the side chains of natural amino acids. nih.govnih.gov
Significance of Azide (B81097) Functionalization in Molecular Design
The azide group (–N3) is a compact and highly energetic functional group that has become exceptionally important in modern chemical synthesis. rsc.orgresearchgate.net Its high reactivity and ability to release dinitrogen gas make it a key participant in a variety of powerful chemical transformations. rsc.orgresearchgate.net One of the most significant applications of the azide group is in "click chemistry," a concept introduced by K. Barry Sharpless. pcbiochemres.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and highly selective formation of triazole rings, linking two different molecular fragments. pcbiochemres.comiris-biotech.denih.gov This reaction is robust, proceeds under mild conditions, and is tolerant of a wide range of other functional groups, making it ideal for the synthesis of complex biomolecules and materials. pcbiochemres.comnih.gov The azide group's stability under many reaction conditions, coupled with its specific reactivity in click reactions, makes it a powerful tool for molecular engineering. pcbiochemres.commdpi.com
Overview of Fmoc-Protected Amino Acid Chemistry in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. altabioscience.com A key aspect of SPPS is the use of protecting groups to prevent unwanted side reactions during the stepwise addition of amino acids. altabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, is a base-labile protecting group for the α-amino group of amino acids. ontosight.ainih.gov Fmoc chemistry has become the method of choice for many peptide syntheses due to its milder reaction conditions compared to the older Boc/Benzyl approach. altabioscience.comnih.gov The Fmoc group is stable to the acidic conditions often used to remove side-chain protecting groups, providing an "orthogonal" protection strategy. nih.govpeptide.com This allows for the selective deprotection of either the N-terminus or the side chains, which is crucial for synthesizing modified or cyclic peptides. peptide.com The Fmoc group is typically removed using a weak base like piperidine (B6355638). ontosight.ai The widespread availability of a vast array of Fmoc-protected amino acids has greatly facilitated the automated and parallel synthesis of complex peptides. altabioscience.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMZMLVZIUHAV-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc D Dbu N3 Oh and Its Precursors
Chiral Synthesis of D-2,4-Diaminobutyric Acid Derivatives
The stereochemical integrity of the final product is established early in the synthesis through the preparation of the D-enantiomer of the diaminobutyric acid core.
Several strategies have been developed to access enantiomerically pure D-diaminobutyric acid derivatives. One prominent method is the catalytic asymmetric Michael addition. This approach involves the addition of a glycine (B1666218) derivative to a nitroalkene, catalyzed by a chiral metal complex. For instance, a highly diastereo- and enantioselective synthesis has been achieved using a copper catalyst with a chiral 1,2-P,N-ferrocene ligand. sigmaaldrich.comnih.gov This method allows for the construction of the α,γ-diamino acid skeleton with high optical purity. nih.gov
Another effective route utilizes chiral auxiliaries to direct the stereochemical outcome of the reactions. Camphor-based tricycloiminolactones, for example, can serve as chiral glycine equivalents. acs.org The Michael addition of nitroalkenes to the enolate of these iminolactones proceeds with excellent yield and stereoselectivity, driven by the steric hindrance of the camphor (B46023) scaffold. acs.org
Alternatively, synthesis can commence from readily available chiral starting materials. A patented method describes the synthesis of D-2,4-diaminobutyric acid derivatives starting from D-homoserine. google.com This approach leverages the pre-existing stereocenter of the starting material to ensure the desired D-configuration in the final product. Other routes have started from γ-butyrolactone, which is converted through several steps, including bromination and amination, to produce the diaminobutyric acid scaffold, though this often produces a racemic mixture requiring subsequent resolution. researchgate.netoregonstate.edu
| Method | Key Reagents/Catalysts | Starting Material | General Principle |
|---|---|---|---|
| Asymmetric Michael Addition | Cu-catalyst with chiral ferrocene (B1249389) ligand | Glycine derivative, Nitroalkene | Catalyst controls the stereoselective formation of the carbon-carbon bond. nih.govresearchgate.net |
| Chiral Auxiliary | Camphor-derived tricycloiminolactone | Tricycloiminolactone, Nitroalkene | The auxiliary blocks one face of the enolate, directing the electrophilic attack. acs.org |
| Chiral Pool Synthesis | - | D-Homoserine | Utilizes a naturally occurring chiral molecule as the starting point. google.com |
Maintaining the stereochemical integrity of the D-α-amino acid center during subsequent functionalization steps is critical. The choice of protecting groups and reaction conditions plays a pivotal role in preventing racemization. For instance, employing bulky protecting groups on the nitrogen atom can preserve the stereocenter during reactions like hydrogen-borrowing alkylations. researchgate.net While not directly applied to Dbu in the cited study, the principle of using sterically hindered groups to prevent racemization at the α-carbon is a general strategy in amino acid chemistry.
During the multi-step synthesis, intermediates are often crystalline solids, which facilitates purification by recrystallization at each stage. rsc.org This helps in removing any minor diastereomers that may have formed, thereby ensuring high optical purity of the final product. The control of stereochemistry is also a key consideration in reactions like Giese additions, where a catalyst can exert control over the newly formed stereocenter adjacent to an amino group. cam.ac.ukresearchgate.net
Introduction of the Azide (B81097) Moiety
The azide group (N3) is the key functional handle of Fmoc-D-Dbu(N3)-OH, enabling its participation in click chemistry reactions. medchemexpress.com Its introduction must be performed regioselectively on the side-chain (γ) amino group.
To ensure the azide is introduced at the γ-position, the α-amino group must first be protected. A common strategy starts with a precursor where the γ-position is a hydroxyl group, such as a derivative of D-homoserine. google.com The synthesis involves protecting the α-amino and carboxyl groups, converting the γ-hydroxyl into a good leaving group (e.g., a tosylate or mesylate), and then displacing it with an azide source, such as sodium azide (NaN3).
A more sophisticated method involves the regioselective opening of a cyclic intermediate. For example, a synthesis of orthogonally protected β-hydroxy-α,γ-diamino butyric acids relies on the formation of a cyclic sulfite (B76179) from a diol precursor. researchgate.net This cyclic sulfite is then regioselectively opened at the desired position by an azide nucleophile. researchgate.net Similarly, a precursor like Boc-L-threonine-OBn can be converted to its triflate ester, which then undergoes substitution with tetrabutylammonium (B224687) azide under mild conditions to prevent side reactions like β-elimination. thieme-connect.de
A complementary strategy that can be employed, particularly in solid-phase synthesis, is the on-resin conversion of a primary amine to an azide. This can be achieved using a diazotransfer reagent like imidazole-1-sulfonyl azide, which can convert amine side chains (from lysine (B10760008) or ornithine analogues) into azides with high efficiency. nih.gov
The purity of the final azido-amino acid is paramount for its successful use in peptide synthesis. Impurities can interfere with subsequent coupling steps. Purification is typically achieved through chromatography or recrystallization. The success of azide incorporation can be monitored using techniques like mass spectrometry, where a characteristic mass shift is observed. nih.gov On-resin reactions offer the advantage of simplified purification, as excess reagents and by-products can be washed away before the peptide is cleaved from the support. nih.gov
| Azidation Method | Precursor Type | Key Reagents | Key Considerations |
|---|---|---|---|
| Nucleophilic Substitution | γ-hydroxy or γ-halo derivative | NaN3, (nBu4N)N3 | Requires prior protection of the α-amino group; optimization needed to avoid elimination side reactions. thieme-connect.de |
| Cyclic Intermediate Opening | Diol leading to cyclic sulfite/sulfate | NaN3 / Ti(OiPr)4 | Achieves high regio- and stereoselectivity. researchgate.net |
| On-Resin Diazotransfer | Resin-bound peptide with amine side-chain | Imidazole-1-sulfonyl azide, K2CO3 | Useful for post-synthetic modification; simplifies purification. nih.gov |
Scale-Up Considerations in this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges related to efficiency, cost, purity, and process robustness. Key considerations involve optimizing reaction conditions and adopting advanced manufacturing technologies.
One significant area for optimization is the Fmoc deprotection step. On a large scale, the use of stoichiometric amounts of piperidine (B6355638) generates substantial waste. An improved, scalable procedure involves the use of catalytic DBU in the presence of an aliphatic or polymer-supported thiol. researchgate.net This method can rapidly and efficiently remove the Fmoc group on a multi-gram scale, yielding the free amine in high purity and minimizing waste. researchgate.net
Furthermore, the adoption of continuous-flow manufacturing presents a modern solution for producing peptide building blocks and active pharmaceutical ingredients (APIs). yokogawa.com Flow chemistry offers superior control over reaction parameters such as temperature and time, leading to higher consistency and yields. For peptide synthesis, amidation and Fmoc deprotection steps can be significantly accelerated in a flow system. For example, Fmoc deprotection with DBU has been shown to reach completion in as little as 10 seconds at 60°C in a continuous-flow setup. yokogawa.com This rapid cycling greatly enhances throughput compared to traditional batch processes.
The purification of the final product is another critical aspect of scale-up. High-performance liquid chromatography (HPLC) is often the method of choice for purifying peptides and their derivatives, but it can be a bottleneck in large-scale production. Developing robust crystallization or alternative chromatographic methods is essential for achieving high purity of this compound in a cost-effective and scalable manner. Ensuring the removal of process-related impurities, such as byproducts from the azidation step or residual coupling reagents, is vital for the quality of the final product.
Application in Solid Phase Peptide Synthesis Spps
Incorporation of Fmoc-D-Dbu(N3)-OH into Peptide Sequences
The successful integration of this compound into a growing peptide chain hinges on the selection of appropriate coupling methods and the mitigation of potential side reactions. The azide (B81097) functionality is generally robust and stable under standard coupling conditions. sigmaaldrich.comiris-biotech.de
A variety of coupling reagents are employed in SPPS to form the amide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the resin-bound peptide. rsc.org For azido-amino acids, common choices include uronium/aminium salts like HATU and HCTU, or phosphonium (B103445) salts such as PyBOP. universiteitleiden.nlsigmaaldrich.com These reagents rapidly form an active ester, facilitating efficient peptide bond formation. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). rsc.orguniversiteitleiden.nl
A crucial consideration when coupling azido-amino acids is the choice of base. While N,N-diisopropylethylamine (DIPEA) is widely used, it can sometimes lead to side reactions. iris-biotech.deuniversiteitleiden.nl Research has shown that for α-azido acids, the use of HATU in combination with the nucleophilic base DIPEA can lead to significant racemization. iris-biotech.de To circumvent this, non-nucleophilic bases such as collidine are recommended. iris-biotech.de
| Coupling Reagent | Activator/Additive | Base | Key Considerations | Reference |
|---|---|---|---|---|
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA or Collidine | Highly efficient. Use of collidine is recommended to prevent racemization of azido-amino acids. | iris-biotech.de |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | - | DIPEA | A common and effective coupling reagent for standard and azido-amino acid incorporation. | universiteitleiden.nl |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | A phosphonium-based reagent suitable for coupling azido-amino acids. | sigmaaldrich.com |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) or OxymaPure | - | Carbodiimide-based activation method, often used with additives to improve efficiency and reduce side reactions. | mdpi.com |
Aside from racemization, other side reactions during the coupling step are generally minimal due to the stability of the azide group. sigmaaldrich.com The primary strategy to ensure high-fidelity peptide synthesis is to use optimized coupling conditions, including appropriate reagent excesses and reaction times, to drive the reaction to completion. nih.gov For costly or unique building blocks like this compound, a single, efficient coupling step is preferable. Monitoring the completion of the coupling reaction using methods like the Kaiser test or TNBS test can prevent unnecessary recoupling or the formation of deletion sequences. sigmaaldrich.comiris-biotech.de
Fmoc Deprotection Strategies in SPPS with Azide-Containing Peptides
The removal of the N-terminal Fmoc group is a critical repetitive step in SPPS. This process must be efficient and clean, without compromising the integrity of the peptide chain or its side-chain protecting groups, including the azide on Dbu.
The mechanism of Fmoc removal by a base proceeds via β-elimination, liberating the free amine and a reactive intermediate called dibenzofulvene (DBF). wikipedia.orgpublish.csiro.au This DBF molecule can react with the newly deprotected N-terminal amine, leading to a capped sequence. Piperidine (B6355638), being a secondary amine, acts as both the deprotection agent and a scavenger, forming a stable adduct with DBF and preventing this side reaction. wikipedia.orgpeptide.com
Since DBU is a non-nucleophilic base, it cannot act as a scavenger for DBF. peptide.compeptide.com Therefore, when using DBU for deprotection, a scavenger must be added to the solution. A common and effective strategy is to use a cocktail containing 2% DBU and a small amount of piperidine (e.g., 2-5%) to quench the DBF byproduct. peptide.compublish.csiro.aupeptide.com Alternatively, other scavengers like thiomalic acid have been investigated to form water-soluble DBF adducts, simplifying purification. acs.org
| Deprotection Cocktail | Base | Scavenger | Typical Concentration | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Standard | Piperidine | Piperidine | 20% in DMF | Acts as both base and scavenger. Well-established. | Can be slow for difficult sequences. | wikipedia.orguci.edu |
| DBU-based | DBU | Piperidine | 2% DBU / 2% Piperidine in DMF | Much faster deprotection, improves yields for difficult sequences. | DBU can catalyze aspartimide formation. Requires a separate scavenger. | peptide.compeptide.com |
| Alternative Base | Sodium Azide (NaN3) | - | NaN3 in DMF/H2O | Mild, base-free conditions. | Slower than piperidine; specific conditions required. | nih.govresearchgate.net |
A critical aspect of using this compound is ensuring the stability of the side-chain azide group throughout the synthesis. The azide group is chemically robust and stable to the basic conditions used for Fmoc deprotection, including treatment with both piperidine and DBU. sigmaaldrich.comiris-biotech.dechemicalforums.com It is also stable to the trifluoroacetic acid (TFA) cocktails typically used for the final cleavage of the peptide from the resin, provided that nucleophilic scavengers like thiols are excluded. sigmaaldrich.comsigmaaldrich-jp.com The use of thiols (e.g., dithiothreitol (B142953) or EDT) in the cleavage cocktail can lead to the undesired reduction of the azide to an amine. sigmaaldrich-jp.com Therefore, careful selection of cleavage reagents is necessary to preserve the azide functionality for subsequent post-synthesis modifications.
Resin Compatibility and Linker Selection for Azide-Functionalized Peptides
The choice of resin and its associated linker is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. lsu.edunih.gov For peptides incorporating the azide-containing amino acid this compound, the primary consideration is the stability of the azide group throughout the synthesis, particularly during the final cleavage from the solid support. The azide group is stable under the standard basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions typically used for cleavage.
The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes an acid-labile linker to release the peptide from the resin. beilstein-journals.org Several resins are compatible with this strategy and are suitable for the synthesis of azide-functionalized peptides.
Commonly Used Resins for Azide-Functionalized Peptide Synthesis:
Wang Resin: This is a p-alkoxybenzyl alcohol-based resin used for synthesizing peptides with a C-terminal carboxylic acid. researchgate.net Cleavage is typically achieved with a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers (e.g., 95% TFA). This condition is fully compatible with the azide group on the D-Dbu side chain.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the attachment of the first amino acid without racemization and the subsequent cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA in DCM). researchgate.netgoogle.com This mild cleavage is advantageous as it allows for the peptide to be cleaved while keeping acid-labile side-chain protecting groups intact, if desired. The 2-CTC resin is an excellent choice for producing protected peptide fragments containing the azide functionality.
Rink Amide Resin: When the desired product is a peptide with a C-terminal amide, the Rink Amide resin is a standard choice. researchgate.netmdpi.com It features an acid-labile linker that, upon cleavage with a standard TFA cocktail, yields a C-terminal carboxamide. The chemistry is fully compatible with the azide group of this compound.
The selection among these and other available resins is primarily determined by the desired C-terminal group of the peptide (acid vs. amide) and the desired final state of the peptide (fully deprotected vs. side-chain protected). nih.gov
Interactive Table: Resin and Linker Compatibility for Azide-Functionalized Peptides
| Resin Type | Linker Type | C-Terminal Product | Typical Cleavage Condition | Azide Group Compatibility | Key Application |
| Wang | p-Alkoxybenzyl alcohol | Carboxylic Acid | 95% TFA | High | Synthesis of C-terminal acid peptides. |
| 2-Chlorotrityl Chloride | Trityl | Carboxylic Acid | 1-3% TFA in DCM | High | Synthesis of protected peptide fragments. |
| Rink Amide | Fmoc-amino-xanthenyl | Carboxamide | 95% TFA | High | Synthesis of C-terminal amide peptides. researchgate.net |
| Sieber Amide | Xanthenyl | Carboxamide | 1% TFA in DCM | High | Mild condition synthesis of C-terminal amide peptides. |
Automated Peptide Synthesis Considerations for this compound
Automated peptide synthesis offers significant advantages in terms of efficiency, reproducibility, and throughput, making it a preferred method for producing chemically engineered peptides. beilstein-journals.org The incorporation of this compound into a peptide sequence using an automated synthesizer follows standard Fmoc/tBu protocols, with a few key considerations to ensure optimal outcomes.
Key Steps and Considerations in Automated Synthesis:
Fmoc Deprotection: The removal of the N-terminal Fmoc group is typically achieved using a solution of piperidine in DMF (e.g., 20%). google.com Some protocols utilize 1,8-Diazabicycloundec-7-ene (DBU) as a faster and highly efficient alternative base for deprotection. researchgate.netnih.gov The azide side chain of D-Dbu(N3) is completely stable to these basic conditions. Monitoring the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection is a standard feature in automated synthesizers that allows for real-time tracking of the reaction's completion. nih.gov
Amino Acid Coupling: The coupling of this compound, like other amino acids, requires activation of its carboxylic acid group. Standard coupling reagents used in automated synthesizers are effective for this purpose. These include carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure® or 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salt-based reagents like HATU, HBTU, or HCTU with a base like N,N-diisopropylethylamine (DIPEA). google.compeptide.com The choice of coupling reagent may be optimized to prevent potential side reactions and ensure high coupling efficiency, which is crucial for the synthesis of long or complex peptides.
Washing Steps: Thorough washing between deprotection and coupling steps is critical to remove residual reagents and byproducts. Automated synthesizers are programmed to perform these washes efficiently using solvents like DMF and isopropanol (B130326) (IPA). google.com
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups is typically performed manually after the automated synthesis is complete, using a TFA-based cocktail as previously described.
The primary challenge when incorporating any non-standard amino acid is ensuring complete coupling at every step. For this compound, standard protocols are generally successful. However, for "difficult sequences" prone to aggregation, automated synthesizers equipped with microwave heating can be employed to enhance both deprotection and coupling kinetics, potentially improving the purity of the final crude peptide. beilstein-journals.org
Interactive Table: Automated Synthesis Parameters for Incorporating this compound
| Synthesis Step | Common Reagents/Conditions | Consideration for this compound |
| Fmoc Deprotection | 20% Piperidine in DMF; or DBU-based solutions. google.comnih.gov | The azide side chain is stable. Standard protocols apply. |
| Coupling/Activation | DIC/Oxyma; HATU/DIPEA; HBTU/DIPEA. google.com | Standard activation methods are effective. Double coupling may be programmed for efficiency. |
| Solvents | DMF, NMP, DCM, IPA. google.com | Standard SPPS-grade solvents are used. The azide is stable in these solvents. |
| Monitoring | UV monitoring of Fmoc deprotection. nih.gov | Standard method to ensure complete deprotection before coupling the next amino acid. |
| Special Conditions | Microwave-assisted heating. | Can be used to improve synthesis efficiency, especially for longer or aggregation-prone sequences. beilstein-journals.org |
Role of Fmoc D Dbu N3 Oh in Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-D-Dbu(N3)-OH
The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide (B81097), such as the one in this compound, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. vectorlabs.commdpi.com This reaction is noted for its robustness, proceeding under a wide range of conditions, including in aqueous environments, across a broad pH spectrum (4 to 12), and at ambient temperatures. mdpi.comorganic-chemistry.org The use of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org When incorporated into a peptide chain, this compound allows for the precise, post-synthetic modification of the peptide by clicking it onto an alkyne-functionalized molecule. peptide.com
The mechanism of the CuAAC reaction is a stepwise process, distinct from the concerted thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov Quantum mechanical studies have shown that the copper(I) catalyst is essential for lowering the activation barrier and ensuring the specific formation of the 1,4-regioisomer. nih.gov The catalytic cycle is generally understood to involve the following key steps:
Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst first coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation to form a copper-acetylide species. nih.gov Computational models suggest that multinuclear copper acetylide complexes may be the active catalytic species. nih.gov
Coordination and Cycloaddition: The azide group of the peptide, originating from a residue like D-Dbu(N3), then coordinates to the copper-acetylide complex. This pre-reactive complexation orients the azide and alkyne for the subsequent cycloaddition. nih.gov The copper catalyst activates the alkyne and guides the azide to attack, leading to the formation of a six-membered metallacycle intermediate. acs.org
Ring Contraction and Product Release: This intermediate undergoes rearrangement and ring contraction to form the stable triazole ring. acs.org Subsequent protonolysis releases the triazole-linked peptide product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org
This catalyzed pathway is significantly more favorable energetically than the uncatalyzed reaction, accounting for its rapid kinetics and high selectivity. nih.gov
While the Cu(I) ion is the active catalyst, it is prone to oxidation to the inactive Cu(II) state and can be toxic to biological systems. To mitigate these issues, various ligand systems are employed in CuAAC for bioconjugation applications. vectorlabs.comnih.gov These ligands serve multiple crucial functions: they stabilize the catalytically active Cu(I) oxidation state, accelerate the reaction rate, and chelate the copper ion to reduce its cytotoxicity. vectorlabs.comnih.gov
Commonly, the Cu(I) catalyst is generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate. nih.gov The addition of a ligand is critical in this process. Some of the most widely used accelerating ligands for CuAAC bioconjugation include:
Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands, although its insolubility in water limits its application in purely aqueous systems. lumiprobe.com
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is highly effective for reactions in aqueous buffers, making it ideal for bioconjugation. nih.govlumiprobe.com It protects biomolecules from copper-mediated damage and helps maintain the catalyst's activity. nih.gov
Bathophenanthroline disulfonate (BPS): Another water-soluble ligand that can accelerate the CuAAC reaction.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand known to significantly enhance reaction rates while suppressing cytotoxicity. lumiprobe.com
The choice of ligand can be optimized for specific applications, balancing the need for rapid kinetics with the requirement for biocompatibility. vectorlabs.com
Aqueous Media: For bioconjugation, aqueous systems are often preferred. Interestingly, the rate of CuAAC is often accelerated in water. organic-chemistry.org DFT calculations suggest that the coordination of Cu(I) to the alkyne is exothermic in water, which contributes to this rate enhancement. organic-chemistry.org The use of water-soluble ligands like THPTA is crucial for maintaining catalytic activity and solubility of the copper complex in these systems. nih.govmdpi.com
Organic Media: In traditional organic synthesis or for peptides and molecules that are not water-soluble, organic solvents are used. Solvents such as tBuOH/H₂O, DMSO, and DMF are common. iris-biotech.demdpi.com In these cases, ligands like TBTA or phosphine-based ligands can be employed to solubilize and stabilize the copper catalyst. lumiprobe.comnih.gov
The efficiency of the reaction is typically very high, often exceeding 95%, leading to clean product formation with minimal need for extensive purification. acs.orgsemanticscholar.org
| Factor | Influence on CuAAC Kinetics and Efficiency |
| Catalyst | Cu(I) is essential; reaction is extremely slow without it. |
| Ligands | Accelerate the reaction, stabilize Cu(I), and reduce cytotoxicity. |
| Solvent | Reaction is often faster in aqueous media compared to organic solvents. |
| Reactants | The electronic nature of the azide and alkyne can influence rates. |
| Temperature | Modest increases in temperature can enhance reaction rates. nih.gov |
Emerging Click Chemistry Variations with Azide Derivatives
While SPAAC is a cornerstone of bioorthogonal chemistry, research continues to expand the toolkit of reactions available for azide-containing molecules like this compound. These emerging variations offer alternative reactivity, kinetics, and products, broadening the scope of possible applications.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Azide-Containing Scaffoldspeptide.com
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal reaction known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC. rsc.orgnih.gov This cycloaddition occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. nih.govwikipedia.org
In the context of modifying biomolecules, the most common dienes are tetrazines, which are highly electron-deficient. rsc.org They react rapidly and irreversibly with strained or electron-rich alkenes and alkynes (the dienophiles), releasing dinitrogen gas as the only byproduct.
While the azide group of this compound does not directly participate in the IEDDA reaction as a diene or dienophile, its presence on a peptide scaffold allows for a dual-functionalization strategy. A peptide synthesized with this compound could be first conjugated to an alkyne-bearing dienophile via SPAAC. This newly introduced dienophile can then undergo a rapid IEDDA reaction with a tetrazine-functionalized molecule. This modular, two-step approach allows for the assembly of highly complex molecular constructs. The IEDDA reaction is valued for satisfying most bioorthogonal criteria, including being fast, selective, biocompatible, and catalyst-free. rsc.org
Table 2: Key Reactants in Inverse Electron Demand Diels-Alder (IEDDA) Reactions
| Reactant Type | Role | Common Examples | Electronic Properties |
|---|---|---|---|
| Diene | Electron-deficient partner | 1,2,4,5-tetrazines, 1,2,3-triazines | Low energy LUMO |
| Dienophile | Electron-rich partner | Strained alkenes (e.g., trans-cyclooctene), vinyl ethers, enamines | High energy HOMO |
Staudinger Ligation and its Derivativesiris-biotech.de
The Staudinger ligation is another prominent bioorthogonal reaction that involves an azide. thermofisher.com Developed as a biological application of the classic Staudinger reaction, it occurs between an azide and a specifically engineered triarylphosphine. thermofisher.comprinceton.edu The reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond, with the phosphine (B1218219) oxide being eliminated as a byproduct in the "traceless" version of the reaction. thermofisher.comnih.gov
A peptide containing this compound can be directly conjugated to a molecule functionalized with a phosphine. This reaction is highly chemoselective and does not interfere with other biological functional groups. thermofisher.comnih.gov Unlike cycloaddition reactions that form a triazole ring, the Staudinger ligation results in the formation of a native amide bond, which can be advantageous in applications where the introduction of a heterocyclic ring is undesirable.
Modifications to the phosphine reagent are critical for achieving efficient ligation, particularly at non-glycyl residues. nih.gov Tuning the electronic properties of the phosphine can enable rapid coupling in high yields, enhancing the utility of the Staudinger ligation for the convergent synthesis of proteins from peptide fragments. nih.gov
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-azido-D-2,4-diaminobutyric acid |
| DIBO | 4-Dibenzocyclooctynol |
| BCN | Bicyclononyne |
| DIFO | Difluorinated Cyclooctyne |
| BARAC | Biarylazacyclooctynone |
| IEDDA | Inverse Electron Demand Diels-Alder |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |
| TFA | Trifluoroacetic acid |
| SPPS | Solid-Phase Peptide Synthesis |
Design and Synthesis of Complex Molecular Architectures Using Fmoc D Dbu N3 Oh
Construction of Azide-Functionalized Peptidomimetics
The azide (B81097) group within Fmoc-D-Dbu(N3)-OH is a versatile chemical handle that allows for its incorporation into peptide-like structures, known as peptidomimetics. These structures mimic the biological activity of natural peptides but often possess enhanced stability and bioavailability. The presence of the azide allows for subsequent modification through highly specific and efficient chemical reactions.
Incorporation into Cyclic Peptide Frameworks
The synthesis of cyclic peptides is a key strategy for improving the stability and conformational rigidity of these molecules. The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) introduces an azide functionality that can be utilized for intramolecular cyclization. A common strategy involves the reaction of the azide with an alkyne group present on another amino acid side chain within the same peptide. This intramolecular "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole ring, effectively cyclizing the peptide. iris-biotech.de This method allows for the creation of conformationally defined cyclic β-tripeptides which can serve as scaffolds for further functionalization. beilstein-journals.org
| Parameter | Description | Reference |
| Building Block | This compound | iris-biotech.de |
| Reaction | Intramolecular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | iris-biotech.de |
| Resulting Structure | Cyclic peptide with a triazole linkage | iris-biotech.de |
| Application | Creation of conformationally constrained peptide scaffolds | beilstein-journals.org |
Design of Peptide-Polymer Conjugates through Azide Linkages
Peptide-polymer conjugates combine the biological specificity of peptides with the advantageous physicochemical properties of polymers, such as increased solubility and prolonged circulation time. This compound is instrumental in creating these conjugates. After incorporating the azide-containing amino acid into a peptide sequence, the azide group serves as a reactive handle for conjugation to a polymer that has been functionalized with a complementary reactive group, typically an alkyne. nih.gov
The CuAAC reaction is a highly efficient and regioselective method for linking the azide-functionalized peptide to an alkyne-modified polymer, forming a stable triazole linkage. springernature.com This "click chemistry" approach is widely used due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.org For instance, dendrimers, a type of artificial polymer, have been successfully conjugated with peptide antigens using this method to create vaccine candidates. nih.gov
| Conjugation Strategy | Description | Key Features | Reference |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | An azide-functionalized peptide is reacted with an alkyne-functionalized polymer in the presence of a copper(I) catalyst. | High efficiency, regioselectivity, stable triazole linkage. | nih.govspringernature.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | An azide-functionalized peptide is reacted with a strained cyclooctyne-functionalized polymer. This reaction does not require a cytotoxic copper catalyst. | Milder conditions, greater biocompatibility compared to CuAAC. | rsc.org |
Chemical Modification of Proteins and Enzymes via Azide-Alkyne Ligation (focus on chemical strategies)
The ability to selectively modify proteins and enzymes opens up avenues for studying their function, creating novel therapeutics, and developing advanced biomaterials. The azide group, introduced via unnatural amino acids like a derivative of this compound, provides a bioorthogonal handle for such modifications. rsc.orgresearchgate.net
Site-Specific Protein Labeling Methodologies
Site-specific protein labeling allows for the attachment of probes, such as fluorophores or biotin, to a precise location on a protein. cam.ac.uk This is often achieved by genetically encoding an unnatural amino acid containing an azide or alkyne group into the protein sequence. nih.gov The incorporated azide then serves as a target for "click" reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for labeling azide-modified proteins with alkyne-containing probes. springernature.com This technique has been used to label recombinant proteins with fluorophores and biotin. cam.ac.uk An alternative, copper-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), to react with the azide. rsc.org This method is particularly advantageous for labeling proteins in living cells where the toxicity of copper is a concern.
Engineering Hybrid Biocatalysts and Biomaterials
The incorporation of unnatural amino acids with azide functionalities into enzymes can be used to engineer hybrid biocatalysts with novel or enhanced activities. rsc.orgresearchgate.net By attaching catalytic moieties or cofactors to the enzyme scaffold via azide-alkyne ligation, it is possible to create artificial enzymes that can catalyze reactions not found in nature. google.com This approach allows for the rational design of enzymes with tailored physicochemical properties and biological functions. rsc.orgresearchgate.net
Furthermore, this strategy can be extended to the creation of advanced biomaterials. For example, azide-functionalized peptides can be used to create self-assembling peptide hydrogels for applications in neural tissue engineering. medchemexpress.com The azide groups within the hydrogel matrix provide sites for further functionalization, allowing for the attachment of bioactive molecules or crosslinking agents to tailor the material's properties.
Synthesis of Novel Linkers and Scaffolds for Conjugation Technologies
The azide functionality of this compound makes it a valuable precursor for the synthesis of novel linkers and scaffolds used in various conjugation technologies, including the development of antibody-drug conjugates (ADCs). medchemexpress.com The azide group can be readily transformed into other functional groups or used directly in ligation reactions to connect different molecular entities.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of these applications, enabling the efficient and stable linkage of molecules. sigmaaldrich.com This reaction is employed to conjugate peptides to polymers, small molecules to proteins, and to create complex, multi-component molecular architectures. nih.govspringernature.com The resulting triazole ring is not just a passive linker; its stability and potential for hydrogen bonding can influence the properties of the final conjugate. rsc.org
Development of Antibody-Drug Conjugate (ADC) Linker Components
The azide group on this compound is particularly useful for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. invivochem.commedchemexpress.comtargetmol.com This allows for the straightforward attachment of the linker to either the antibody or the drug molecule, which has been correspondingly modified with a complementary reactive group, such as an alkyne. invivochem.commedchemexpress.com The most common click chemistry reactions utilized in this context are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comtargetmol.com The Fmoc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a common method for building peptide-based linkers, while the carboxylic acid provides a point for further chemical modification.
| Property | Description |
| Compound Name | This compound |
| Synonym | (R)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid |
| CAS Number | 1932023-47-6 |
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.37 g/mol |
| Key Functional Groups | Fmoc protecting group, Carboxylic acid, Azide (N3) |
| Primary Application in ADCs | Component for linker synthesis |
| Key Reaction Type | Click Chemistry (CuAAC, SPAAC) |
PROTAC Linker Synthesis
The versatility of this compound extends to the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). iris-biotech.de PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the cell's natural protein disposal machinery. Similar to ADCs, the linker in a PROTAC plays a critical role in its function, dictating the spatial orientation of the two binding moieties.
The synthetic utility of this compound in PROTAC linker synthesis mirrors its application in ADC technology. targetmol.cn Its azide functionality enables the use of click chemistry to connect the two ends of the PROTAC – one that binds the target protein and one that binds the E3 ligase. iris-biotech.de The ability to incorporate this building block via standard peptide synthesis protocols allows for the creation of a diverse library of PROTACs with varying linker lengths and compositions, which is often necessary for optimizing degradation efficiency. researchgate.net
Creation of Functionalized Surfaces and Materials
The reactive nature of the azide group in this compound makes it a valuable tool for modifying surfaces and creating novel biomaterials.
Surface Immobilization Techniques via Click Chemistry
The covalent immobilization of biomolecules onto solid supports is a fundamental technique in various biotechnological applications, including biosensors and microarrays. nih.gov this compound, after deprotection of the Fmoc group and coupling to a biomolecule of interest, can be used to attach these biomolecules to surfaces that have been functionalized with alkynes.
The "click" reaction between the azide on the Dbu-derived molecule and the alkyne on the surface creates a stable triazole linkage. iris-biotech.de This method offers high specificity and efficiency, ensuring that the biomolecules are covalently and permanently attached to the surface. nih.gov This approach has been used for the immobilization of peptides, proteins, and other biologically active molecules.
Fabrication of Bio-responsive Materials
This compound is also utilized in the fabrication of bio-responsive materials, which are designed to change their properties in response to specific biological stimuli. One notable example is its use in the creation of self-assembling peptide hydrogels. invivochem.commedchemexpress.com
In this context, the this compound can be incorporated into a peptide sequence. The azide group provides a handle for further functionalization via click chemistry, allowing for the attachment of bioactive molecules or cross-linkers. For instance, a peptide containing this amino acid derivative could be designed to self-assemble into a hydrogel structure. The azide groups within this gel matrix can then be used to "click" on growth factors or other signaling molecules, creating a material that can actively influence cell behavior for applications in tissue engineering. invivochem.commedchemexpress.com The ability to precisely control the chemical composition and functionalization of these materials is a key advantage offered by this versatile building block.
Advanced Characterization Techniques for Azide Modified Constructs
Spectroscopic Methods for Azide (B81097) Moiety Verification (e.g., IR, Raman, NMR)
Spectroscopic techniques are indispensable for the direct verification of the azide group's presence in modified molecules.
Infrared (IR) Spectroscopy is a primary tool for identifying the azide functional group, which exhibits a strong, characteristic antisymmetric stretching vibration (ν_as) in a relatively uncongested region of the IR spectrum, typically between 2100 cm⁻¹ and 2150 cm⁻¹. d-nb.infonih.gov The exact position of this absorption band can be influenced by the molecule's local environment, including solvent polarity and hydrogen bonding. nih.gov For instance, the azide IR absorbance band of an azide-modified nucleoside was observed at 2124.1 cm⁻¹ in water, while in the less polar solvent tetrahydrofuran (B95107) (THF), it shifted to 2111.5 cm⁻¹. nih.gov This sensitivity to the chemical environment makes IR spectroscopy a valuable tool for probing the local structure around the azide label. nih.govaip.org In some cases, the azide stretching band may appear as a complex or asymmetric shape due to phenomena like Fermi resonance, where the azide stretching vibration couples with an overtone or combination band of another vibration. d-nb.infoaip.org
Raman Spectroscopy offers a complementary method for azide detection. The symmetric stretching mode of the azide group (ν_s) is typically Raman-active and appears at a different frequency from the IR-active antisymmetric stretch. For example, in hydrazinium (B103819) azide, the symmetric azide stretch is observed around 1350 cm⁻¹. irdg.org Raman spectroscopy can be used to monitor the progress of click reactions, as the disappearance of the azide and alkyne signals and the appearance of new signals corresponding to the triazole ring can be tracked. rsc.orgrsc.org Resonance Raman spectroscopy has also been used to study azide groups bound to metal centers, such as in metmyoglobin azide, where it can provide information about the spin state of the metal and the geometry of the azide binding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁵N NMR, provides definitive evidence for the presence and electronic environment of the azide nitrogen atoms. researchgate.net While ¹H and ¹³C NMR can show the effects of the azide group on neighboring atoms, direct detection of the ¹⁵N nuclei of the azide offers unambiguous confirmation. pnas.orgthieme-connect.com For example, in ¹⁵N-labeled azides, distinct signals for the different nitrogen atoms within the linear N₃ group can be observed. researchgate.net The chemical shifts of these nitrogen atoms are highly sensitive to their local environment, making ¹⁵N NMR a powerful probe for studying molecular interactions. keyorganics.net
| Technique | Typical Frequency/Shift Range for Azide | Key Information Provided |
| Infrared (IR) Spectroscopy | 2100-2150 cm⁻¹ (antisymmetric stretch) | Presence of azide group, sensitivity to local environment (H-bonding, solvent polarity) d-nb.infonih.gov |
| Raman Spectroscopy | ~1350 cm⁻¹ (symmetric stretch) | Complementary confirmation of azide presence, reaction monitoring irdg.orgrsc.org |
| ¹⁵N NMR Spectroscopy | Varies (highly sensitive to environment) | Unambiguous identification of azide nitrogens, detailed electronic environment information researchgate.netkeyorganics.net |
Mass Spectrometry for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of modified peptides, providing precise molecular weight determination and purity assessment.
High-Resolution Mass Spectrometry (HR-MS) , often coupled with electrospray ionization (ESI), is used to confirm the exact mass of the synthesized peptide, such as one containing Fmoc-D-Dbu(N3)-OH. The experimentally determined monoisotopic mass should closely match the calculated theoretical mass, confirming the successful incorporation of the azide-modified amino acid. researchgate.netuq.edu.au For this compound, the expected molecular weight is 366.37 g/mol . iris-biotech.deiris-biotech.de
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool, particularly for analyzing larger peptides and proteins. It can be used to verify the mass of purified azide-labeled peptides and to monitor the progress of subsequent ligation or click reactions. tandfonline.comrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for assessing the purity of the final product, separating the desired azide-modified peptide from any unreacted starting materials, deletion sequences, or other impurities. bldpharm.comcuni.czethz.ch The extracted ion chromatogram for the expected mass of the product can provide a clear indication of its presence and relative abundance.
| Mass Spectrometry Technique | Application for Azide-Modified Constructs | Example Finding |
| High-Resolution MS (HR-MS) | Precise molecular weight confirmation of the final product. | The observed mass of a synthesized peptide matched the calculated mass, confirming the incorporation of the azide-functionalized amino acid. researchgate.net |
| MALDI-TOF MS | Verification of the mass of purified peptides and reaction products. | Used to confirm the mass of a purified peptide oligonucleotide conjugate after a click reaction. tandfonline.com |
| Liquid Chromatography-MS (LC-MS) | Purity assessment and separation of the target compound from impurities. | UPLC-MS analysis was used to identify the Fmoc-protected full-length peptide from capped failure sequences and other impurities after solid-phase synthesis. cuni.cz |
Chromatographic Techniques for Purification and Analysis of Click Products
Chromatography is essential for both the purification of azide-modified peptides and the analysis of the products formed from subsequent click chemistry reactions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying peptides synthesized using Fmoc chemistry. rsc.orgcuni.cz Peptides are separated based on their hydrophobicity. A gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid, TFA) is used to elute the peptides from a C8 or C18 stationary phase. tandfonline.comrsc.orgnih.gov RP-HPLC is used to:
Purify the crude azide-containing peptide after solid-phase peptide synthesis (SPPS). cuni.cz
Monitor the progress of click reactions by observing the consumption of the azide-peptide starting material and the formation of the triazole product. researchgate.netnih.gov
Purify the final clicked product, separating it from unreacted starting materials, catalysts, and byproducts. peptide.comnih.gov
The retention time of the peptide in RP-HPLC changes upon modification. For example, the product of a click reaction, a triazole-linked conjugate, will typically have a different retention time than the initial azide- and alkyne-containing precursors. researchgate.netresearchgate.net This shift allows for effective monitoring and purification.
Affinity Chromatography can also be employed for the purification of click products. For instance, if one of the click partners is tagged with a handle (like biotin), the resulting conjugate can be captured on an affinity resin (like streptavidin-agarose) and then eluted, providing a highly specific purification method. nih.gov
| Chromatographic Technique | Role in Characterization | Typical Conditions |
| Reversed-Phase HPLC (RP-HPLC) | Purification of crude azide-peptides and final click products. Monitoring reaction progress. | C8 or C18 column; Gradient of acetonitrile (B52724) in water with 0.1% TFA. tandfonline.comrsc.org |
| Affinity Chromatography | Specific purification of tagged click products. | Resin functionalized with a binding partner to a tag on the peptide (e.g., agarose-alkyne). nih.gov |
Stereochemical Purity Assessment of D-Dbu(N3) Incorporated Peptides
Ensuring the stereochemical integrity of the incorporated amino acid is critical, as the biological activity of peptides is often highly dependent on their three-dimensional structure. The synthesis of this compound and its subsequent incorporation into a peptide introduces a chiral center that must be assessed.
Chiral High-Performance Liquid Chromatography (HPLC) is a direct method for assessing enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. researchgate.netsigmaaldrich.com
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for the direct analysis of underivatized amino acids and their derivatives, as they are compatible with a wide range of mobile phases, including those suitable for LC-MS. sigmaaldrich.comchromatographytoday.com
Brush-type and cyclodextrin-based CSPs are often used for the separation of N-protected amino acids, such as Fmoc-derivatives. chromatographytoday.comsigmaaldrich.com
To assess the stereochemical purity of a D-Dbu(N3)-containing peptide, the peptide can be hydrolyzed back to its constituent amino acids. The resulting amino acid mixture can then be analyzed by chiral HPLC to determine the enantiomeric ratio of the Dbu(N3) residue. This confirms that no significant racemization occurred during the synthesis or coupling steps. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) is another high-efficiency technique for separating enantiomers of non-proteinogenic amino acids. nih.gov
The development of methods for the separation of non-proteinogenic amino acid enantiomers is crucial, as their biological and pharmacological relevance is often restricted to a single enantiomer. researchgate.net The use of these advanced analytical techniques ensures that the synthesized azide-modified peptides are of high quality and suitable for their intended applications.
Future Perspectives and Innovations in Azide Modified Amino Acid Chemistry
Exploration of Alternative Bioorthogonal Reactions for Fmoc-D-Dbu(N3)-OH
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most well-established bioorthogonal reactions for modifying azide-containing molecules like this compound. wikipedia.orgnih.govmedchemexpress.com However, the exploration of alternative bioorthogonal reactions is an active area of research, driven by the need for mutually orthogonal reactions that can be used simultaneously in the same biological system. acs.org
Several alternative reactions for the azide (B81097) group are being investigated:
Staudinger Ligation: This reaction between an azide and a triarylphosphine was one of the first bioorthogonal reactions developed. nih.govmdpi.com It forms an amide bond and has been used for cell surface modification and conjugating polymers to proteins. mdpi.comcambridge.org A "traceless" version of the Staudinger ligation is particularly attractive as it results in a native amide bond without leaving behind a phosphine (B1218219) oxide byproduct. ru.nl
Tetrazine Ligation: This inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is another powerful bioorthogonal tool. wikipedia.org While not a direct reaction of the azide, it can be used in concert with azide-alkyne cycloadditions for dual labeling experiments. acs.org
Nitrone Dipole Cycloaddition: This copper-free click chemistry variant uses nitrones as the 1,3-dipole instead of azides and has been applied to peptide modification. wikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction provides access to 1,5-disubstituted triazoles, which is complementary to the 1,4-regioisomer produced in CuAAC. rsc.org Recent studies have explored its use with selenoalkynes, expanding its scope. chemrxiv.org
Sulfo-Click Chemistry: This emerging strategy involves the reaction of sulfonyl azides with thio acids to form an amide bond and has found applications in radiochemistry. mdpi.com
The development of these and other novel bioorthogonal reactions will expand the toolkit available to chemists and biologists, enabling more complex and sophisticated studies of biological processes. For a compound like this compound, these alternative reactions could open up new avenues for its application in areas such as drug delivery, diagnostics, and materials science.
Computational Approaches to Optimize Reactivity and Selectivity
Computational chemistry is playing an increasingly important role in understanding and predicting the outcomes of chemical reactions. nih.gov For azide-modified amino acids, computational approaches, particularly Density Functional Theory (DFT) calculations, are being used to optimize the reactivity and selectivity of their bioorthogonal reactions. nih.govrsc.org
These computational studies can provide valuable insights into:
Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of reactions like CuAAC and RuAAC, identifying key transition states and intermediates. rsc.orgrsc.org This understanding can help in designing more efficient catalysts and reaction conditions.
Regioselectivity: In reactions like the azide-alkyne cycloaddition, different regioisomers can be formed. Computational models can predict and explain the observed regioselectivity, for instance, by analyzing the electronic properties of the reactants and catalysts. chemrxiv.orgnih.gov A recent study on ruthenium-catalyzed azide-selenoalkyne cycloadditions used computational modeling to accurately reproduce experimental results and propose a method for predicting regioselectivity based on the nucleophilicity of the alkyne carbons. chemrxiv.org
Catalyst Design: By modeling the interaction between the reactants and various metal catalysts (e.g., Cu(I), Ag(I), Au(I)), researchers can computationally screen for new and improved catalysts with enhanced activity and selectivity. rsc.orgrsc.org
Organocatalysis: Computational design has been employed to develop organocatalysts for azide-alkyne cycloadditions. One approach involves a catalytic cycle with mutually orthogonal cycloaddition reactions to increase both reactivity and regioselectivity. nih.gov
As computational methods become more powerful and accurate, they will be indispensable tools for the rational design of new bioorthogonal reactions and for optimizing the use of existing ones with azide-modified building blocks like this compound.
Integration with High-Throughput Synthesis Platforms
The demand for large libraries of modified peptides for applications in drug discovery, materials science, and diagnostics is driving the integration of unnatural amino acid synthesis with high-throughput platforms. nih.govacs.org Solid-phase peptide synthesis (SPPS) is well-suited for automation and is a cornerstone of high-throughput peptide synthesis. genscript.com
Several platforms and technologies are facilitating the high-throughput synthesis of peptides containing modified amino acids like this compound:
Automated Peptide Synthesizers: Modern automated synthesizers can perform SPPS on multiple peptides in parallel, significantly increasing the speed and efficiency of synthesis. wuxiapptec.comthermofisher.com These instruments can be programmed to incorporate a wide variety of natural and unnatural amino acids, including those with azide functionalities. wuxiapptec.com
Peptide Libraries: High-throughput synthesis enables the creation of vast peptide libraries where each peptide has a unique sequence. genscript.comthermofisher.com These libraries can be screened for specific biological activities or material properties. The "one-bead one-compound" (OBOC) method is a well-established technique for generating such libraries on solid support beads. acs.org
Ligation Technologies: For the synthesis of very long peptides or proteins, which can be challenging with stepwise SPPS, ligation technologies are employed. genscript.com This involves synthesizing shorter peptide fragments, which can be done in a high-throughput manner, and then ligating them together.
The integration of this compound and other azide-containing amino acids into these high-throughput platforms allows for the rapid generation of diverse libraries of azide-modified peptides. These libraries can then be subjected to various bioorthogonal modifications to create even greater chemical diversity, accelerating the discovery of new functional molecules.
Q & A
Q. What are the recommended handling and storage protocols for Fmoc-D-Dbu(N3)-OH to ensure stability?
this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) . Prior to use, heating to 37°C with sonication improves solubility in DMSO (up to 100 mg/mL) . Solutions should be prepared in anhydrous DMSO to prevent hydrolysis of the azide (N3) group. Always work under inert atmospheres (e.g., nitrogen) to minimize oxidation .
Q. How can solubility challenges be addressed during peptide synthesis with this compound?
If solubility issues arise, use sonication in warm DMSO (37°C) to disperse the compound . For solid-phase synthesis, pre-activate the amino acid with coupling agents like HBTU/HOBt in DMF, and ensure a 3- to 5-fold molar excess to maximize coupling efficiency . Monitor solubility via TLC (e.g., n-BuOH/EtOAc/AcOH 4:1:1) to confirm dissolution .
Q. What analytical methods are used to verify the purity of this compound?
Purity is typically assessed using reverse-phase HPLC (C18 column, UV detection at 260 nm) with retention time comparisons against standards . TLC (silica gel, ninhydrin staining) and acidimetric titration (>95% purity) are complementary methods . For structural confirmation, ¹H-NMR (DMSO-d₆, δ 7.2–8.5 ppm for Fmoc aromatic protons) and ESI-MS (negative ion mode for [M-H]⁻ detection) are critical .
Advanced Research Questions
Q. How can side reactions involving the N3 group be minimized during solid-phase peptide synthesis?
The azide (N3) group is prone to reduction under standard cleavage conditions (e.g., TFA). To preserve functionality:
Q. What strategies optimize coupling efficiency for this compound in sterically hindered sequences?
For challenging couplings:
- Employ double coupling protocols with 1-hour reaction times per cycle .
- Use ultrasonic agitation to enhance resin accessibility .
- Replace standard activators (e.g., HBTU) with DIC/OxymaPure® , which reduces racemization and improves yields in bulky residues .
- Validate efficiency via Kaiser test (ninhydrin) or chloranil test for free amine detection .
Q. How can impurities from incomplete Fmoc deprotection be identified and resolved?
Incomplete deprotection (e.g., residual Fmoc groups) manifests as higher molecular weight peaks in HPLC or unexpected signals in ¹³C-NMR (δ 65–75 ppm for Fmoc carbamate) . Mitigation steps include:
- Extending deprotection time with 20% piperidine in DMF (2 × 10 minutes instead of 2 × 2 minutes) .
- Adding 0.1 M HOBt to deprotection solutions to scavenge residual Fmoc-carbonate byproducts .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of this compound in aqueous solutions?
While some protocols suggest brief aqueous exposure is tolerable , others report rapid hydrolysis of the N3 group . To resolve:
- Perform accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to determine degradation kinetics .
- Use lyophilization for aqueous workups, minimizing solution-phase residence time .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing this compound-containing peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
